Cas no 96736-00-4 (4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid)

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid structure
96736-00-4 structure
Product Name:4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Número CAS:96736-00-4
MF:C12H16N2O4
Megavatios:252.266443252563
MDL:MFCD06656437
CID:803278
Update Time:2024-10-25

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
    • 4-(2'-N-Boc-hydrazino)benzoic acid
    • 4-(Boc-hydrazino)benzoic acid
    • 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid
    • Boc-4-hydrazinobenzoic acid
    • Hydrazinecarboxylicacid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) ester
    • AK114500
    • 4-({[(tert-butoxy)carbonyl]amino}amino)benzoic acid
    • 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid
    • 4-(2-N-Boc-Hydrazino)Benzoic Acid
    • Boc-NH-Abz(4)-OH
    • KSC955G0F
    • 4-(Boc-hydrazino)-benzoic acid
    • FRMCTSPNGUPJRR-UHFFFAOYSA-N
    • 4-(N'-Boc-hydrazino)-benzoic acid
    • KM3429
    • 6778AC
    • AK
    • 1-(1,1-Dimethylethyl) 2-(4-carboxyphenyl)hydrazinecarboxylate (ACI)
    • 4-[2-(tert-Butoxycarbonyl)hydrazino]benzoic acid
    • 4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
    • MDL: MFCD06656437
    • Renchi: 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)
    • Clave inchi: FRMCTSPNGUPJRR-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC(NNC(OC(C)(C)C)=O)=CC=1)O

Atributos calculados

  • Calidad precisa: 252.11100
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 5
  • Complejidad: 304
  • Superficie del Polo topológico: 87.7

Propiedades experimentales

  • Denso: 1.262±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Very 微溶 (0.5 g/L) (25 ºC),
  • PSA: 87.66000
  • Logp: 2.70030

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Información de Seguridad

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845064-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
1g
261.00 2021-05-17
Matrix Scientific
126778-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, >95%
96736-00-4 >95%
1g
$162.00 2021-06-28
Matrix Scientific
126778-5g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, >95%
96736-00-4 >95%
5g
$486.00 2021-06-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89380-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 97%
1g
¥76.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89380-5g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 97%
5g
¥263.0 2023-09-06
TRC
B810055-10mg
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
96736-00-4
10mg
$ 50.00 2022-06-06
TRC
B810055-50mg
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
96736-00-4
50mg
$ 65.00 2022-06-06
TRC
B810055-100mg
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
96736-00-4
100mg
$ 80.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ZV160-1g
4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
1g
¥293.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ZV160-200mg
4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
200mg
¥110.0 2022-02-28

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  pH 8 - 9, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referencia
Preparation of azapeptide or azapeptidomimetic compounds inhibiting multidrug resistance proteins BCRP and/or P-gp
, France, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  1 h, rt
Referencia
3,5-Bis(phenyl)-1H-heteroaryl derivatives as medicaments
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
Referencia
Preparation of succinimido hydrazinoarylcarboxylates and analogs as conjugating agents for biological macromolecules
, European Patent Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane
Referencia
Improved methods and compositions for fluorine-18 labeling of proteins, peptides and other molecules
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
New hydrazone derivatives of Adriamycin and their immunoconjugates - a correlation between acid stability and cytotoxicity
Kaneko, Takushi; Willner, David; Monkovic, Ivo; Knipe, Jay O.; Braslawsky, Gary R.; et al, Bioconjugate Chemistry, 1991, 2(3), 133-41

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  overnight, rt
Referencia
Chemoproteomic profiling and discovery of protein electrophiles in human cells
Matthews, Megan L. ; He, Lin; Horning, Benjamin D.; Olson, Erika J.; Correia, Bruno E.; et al, Nature Chemistry, 2017, 9(3), 234-243

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  overnight, rt
Referencia
Tyrosine-specific modification via a dearomatization-rearomatization strategy: Access to azobenzene functionalized peptides
Wang, Pengxin; Cheng, Yulian; Wu, Chunlei; Zhou, Yimin; Cheng, Zhehong; et al, Organic Letters, 2021, 23(11), 4137-4141

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  pH 9, rt; 48 h, pH 9, rt
1.2 Reagents: Citric acid Solvents: Water ;  pH 4
Referencia
Design and synthesis of N'-phenylacylhydrazide safety-catch resin and its application in synthesis of p-nitroaniline chromogenic peptide substrates
Bai, Guo-liang; Yang, Xiao-xiao; Lin, Hao; Yang, Li-quan; Wang, De-xin, Huaxue Shiji, 2012, 34(11), 967-971

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; overnight, rt
Referencia
Hydrogen peroxide based oxidation of hydrazines using HBr catalyst
Wang, Jian ; Ma, Zichao; Du, Wanting; Shao, Liming, Tetrahedron, 2021, 102,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 48 h, rt
1.2 Reagents: Citric acid ;  pH 4, rt
Referencia
Preparation of immuno inhibitory pyrazolone compounds
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
Referencia
Preparation of anthracycline immunoconjugates as neoplasm inhibitors
, European Patent Organization, , ,

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Raw materials

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Preparation Products

Proveedores recomendados
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Yunnanjiuzhen
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Yunnanjiuzhen
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd